[3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol
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Overview
Description
[3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol: is a heterocyclic compound that features a pyrazole ring substituted with an aminophenyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction.
Introduction of the Aminophenyl Group: The aminophenyl group can be introduced via a coupling reaction.
Addition of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), and halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Nitro compounds, sulfonic acids, halogenated derivatives.
Scientific Research Applications
[3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol: has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
[3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol: can be compared with other similar compounds to highlight its uniqueness:
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Similar Compounds
[3-(4-bromophenyl)-1H-pyrazol-5-yl]methanol: Similar structure but with a bromine substituent instead of an amino group.
[3-(4-nitrophenyl)-1H-pyrazol-5-yl]methanol: Contains a nitro group instead of an amino group.
[3-(4-methylphenyl)-1H-pyrazol-5-yl]methanol: Features a methyl group instead of an amino group.
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Uniqueness: : The presence of the aminophenyl group in This compound imparts unique chemical reactivity and biological activity, making it distinct from its analogs .
Properties
Molecular Formula |
C10H11N3O |
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Molecular Weight |
189.21 g/mol |
IUPAC Name |
[3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol |
InChI |
InChI=1S/C10H11N3O/c11-8-3-1-7(2-4-8)10-5-9(6-14)12-13-10/h1-5,14H,6,11H2,(H,12,13) |
InChI Key |
DNVAJVNVYASOEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2)CO)N |
Origin of Product |
United States |
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